molecular formula C11H13ClF3NO2 B1420221 (2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)(2,2,2-trifluoroethyl)amine hydrochloride CAS No. 1193388-47-4

(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)(2,2,2-trifluoroethyl)amine hydrochloride

Cat. No.: B1420221
CAS No.: 1193388-47-4
M. Wt: 283.67 g/mol
InChI Key: VDLVPMSFVUDRSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a secondary amine hydrochloride derivative featuring a 2,3-dihydro-1,4-benzodioxin core substituted with a methyl group at the 6-position, linked to a trifluoroethylamine moiety. The hydrochloride salt enhances its stability and solubility in polar solvents. Though specific biological data are unavailable in the provided evidence, its structural features suggest utility in pharmaceutical or agrochemical research as a synthetic intermediate or bioactive candidate .

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-2,2,2-trifluoroethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F3NO2.ClH/c12-11(13,14)7-15-6-8-1-2-9-10(5-8)17-4-3-16-9;/h1-2,5,15H,3-4,6-7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDLVPMSFVUDRSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)CNCC(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)(2,2,2-trifluoroethyl)amine hydrochloride is a chemical compound that has garnered interest due to its potential biological activities. This compound is characterized by its unique structure, which includes a benzodioxin moiety and a trifluoroethyl group. The molecular formula of this compound is C11H13ClF3NO2C_{11}H_{13}ClF_3NO_2, with a molecular weight of approximately 283.67 g/mol .

The biological activity of this compound is largely attributed to its interaction with various neurotransmitter systems. The trifluoroethyl group enhances lipophilicity, potentially affecting the compound's ability to cross biological membranes and interact with central nervous system receptors.

  • Dopaminergic Activity : Studies have indicated that analogs of this compound may exhibit dopaminergic properties. For instance, related compounds have shown relaxant effects on isolated vascular tissues without selectivity for dopamine receptors .
  • Adrenergic Activity : The compound may also influence adrenergic pathways. Compounds with similar structures have demonstrated the ability to stimulate adenylate cyclase activity in the rat striatum, suggesting potential effects on catecholamine signaling .

Pharmacological Effects

The pharmacological profile of this compound can be summarized as follows:

Effect Description
Relaxant EffectInduces relaxation in isolated arteries .
Dopaminergic ActivityWeak stimulation of adenylate cyclase .
Potential CNS EffectsPossible modulation of neurotransmitter systems .

Toxicological Profile

Toxicological assessments are essential for understanding the safety and potential risks associated with this compound. Limited data are available; however, structural analogs have been evaluated for genotoxicity and other adverse effects.

  • Genotoxicity : Related compounds have exhibited mutagenic properties in various assays, indicating a need for careful evaluation of this compound regarding DNA damage potential .
  • Acute Toxicity : Preliminary studies suggest that high doses may lead to significant physiological changes and potential lethality in animal models .

Study 1: Vascular Relaxation

A study examining the vascular effects of N-trifluoroethyldopamine analogs found that these compounds produced a relaxant effect in isolated rabbit renal and ear arteries. While they did not show selectivity for dopamine receptors, their ability to induce relaxation suggests a broader mechanism of action that may involve multiple receptor systems .

Study 2: Genotoxicity Assessment

Research on structurally similar compounds indicated that they could induce DNA fragmentation in human and rat cells. This raises concerns about the genotoxic potential of this compound and necessitates further investigation into its safety profile .

Scientific Research Applications

Synthesis and Derivatives

The synthesis of (2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)(2,2,2-trifluoroethyl)amine hydrochloride typically involves the reaction of 2,3-dihydro-1,4-benzodioxin derivatives with trifluoroethyl amines. This process can be modified to create various derivatives that may enhance specific biological activities or pharmacokinetic properties.

Enzyme Inhibition Studies

Research has indicated that compounds related to (2,3-Dihydro-1,4-benzodioxin) exhibit enzyme inhibitory properties. For instance, derivatives have been tested as inhibitors of α-glucosidase and acetylcholinesterase enzymes. These enzymes are crucial in managing conditions such as Type 2 Diabetes Mellitus (T2DM) and Alzheimer's Disease (AD) .

Case Study: Enzyme Inhibition

In a study involving sulfonamide derivatives of benzodioxane compounds, it was found that certain derivatives showed promising inhibitory activity against α-glucosidase and acetylcholinesterase. The synthesized compounds were screened for their therapeutic potential against T2DM and AD .

Table 1: Summary of Enzyme Inhibition Activities

Compound NameTarget EnzymeInhibition ActivityReference
Compound Aα-glucosidaseModerate
Compound BAcetylcholinesteraseHigh

Anticancer Activity

Preliminary findings suggest that compounds derived from (2,3-Dihydro-1,4-benzodioxin) may exhibit anticancer properties. For example, one study assessed the anticancer activity of related compounds through the National Cancer Institute's protocols and found significant efficacy against various human tumor cell lines .

Table 2: Anticancer Activity Assessment

Compound NameCancer Cell LineGI50 Value (μM)Reference
Compound CA549 (Lung Cancer)15.72
Compound DMCF7 (Breast Cancer)12.53

Research Applications in Drug Development

The unique structure of this compound makes it a candidate for further research in drug development. Its potential to act as an enzyme inhibitor positions it favorably for the treatment of metabolic disorders and neurodegenerative diseases.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

Compound A : 6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxy-pyridin-3-amine (CAS: 2306268-61-9)
  • Molecular Formula : C₂₃H₂₅N₃O₃
  • Molecular Weight : 391.46 g/mol
  • Key Features: Benzodioxin core with a pyridin-3-amine substituent. Larger molecular weight and complexity compared to the target compound.
  • Applications: Research use (non-medical), likely as a ligand or intermediate in drug discovery .
Compound B : 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethan-1-amine Hydrochloride (CAS: 22310-84-5)
  • Molecular Formula: C₁₀H₁₄ClNO₂
  • Molecular Weight : 215.69 g/mol
  • Key Features :
    • Ethylamine chain directly attached to the benzodioxin core.
    • Lacks fluorinated substituents, resulting in lower lipophilicity.
    • Simpler structure with fewer steric hindrances.
  • Applications : Sold as a research chemical, possibly for neurotransmitter or receptor studies .
Target Compound : (2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)(2,2,2-trifluoroethyl)amine Hydrochloride
  • Molecular Formula: Estimated C₁₁H₁₂F₃NO₂·HCl
  • Molecular Weight : ~270.46 g/mol
  • Key Features :
    • Trifluoroethyl group increases electronegativity and lipophilicity.
    • Methyl linker between benzodioxin and amine enhances conformational stability.
    • Intermediate molecular weight between Compounds A and B.

Structural and Functional Comparison Table

Feature Target Compound Compound A Compound B
Core Structure Benzodioxin + methyl-trifluoroethylamine Benzodioxin + pyridin-3-amine Benzodioxin + ethylamine
Molecular Weight ~270.46 g/mol 391.46 g/mol 215.69 g/mol
Fluorination Trifluoroethyl group None None
Polar Groups Amine hydrochloride Methoxy, dimethylamino Amine hydrochloride
Applications Research chemical (inferred) Research (non-medical) Research chemical

Physicochemical and Functional Insights

  • Lipophilicity : The trifluoroethyl group in the target compound likely increases logP compared to Compound B, enhancing membrane permeability but reducing aqueous solubility.
  • This could influence binding to biological targets .

Methodological Considerations for Similarity Assessment

Virtual screening methods () emphasize structural similarity to predict bioactivity. However, the trifluoroethyl group introduces unique steric and electronic properties, necessitating experimental validation of activity .

Preparation Methods

Method A: From Trifluoroalkyl Sulfonates

  • Starting Material: 2,2,2-Trifluoroethyl methanesulfonate or p-toluenesulfonate.
  • Reaction Conditions:
    • Reacted with aqueous ammonia in the presence of dimethyl sulfoxide (DMSO) as solvent.
    • Heated at 150°C within an autoclave.
    • Reaction times ranged from 2 to 5 hours.
    • Pressures reached approximately 0.67 MPa.
  • Yield Data:
    • From trifluoromethyl methanesulfonate: approximately 79%.
    • From trifluoromethyl p-toluenesulfonate: approximately 85%.

Method B: From 1,1,1-Trifluoro-2-chloroethane

  • Reaction: Nucleophilic substitution with ammonia.
  • Conditions:
    • Conducted in a pipeline reactor at 150–200°C.
    • Pressures of 2–4 MPa.
    • Reaction times of 20–30 minutes.
    • Glycerin used as solvent in some variants.
  • Process Details:
    • The mixture of trifluoroalkyl chlorides with ammonia undergoes dehalogenation, yielding trifluoroethylamine.
    • Neutralization and rectification steps are employed to purify the product.

Summary Table of Trifluoroethylamine Preparation Methods

Method Starting Material Solvent Temperature Pressure Time Yield Key Notes
Method A Trifluoromethyl sulfonates DMSO 150°C Autoclave, ~0.67 MPa 2–5 hrs 79–85% Nucleophilic substitution with ammonia
Method B 1,1,1-Trifluoro-2-chloroethane Glycerin 150–200°C 2–4 MPa 20–30 min High (up to 85%) Continuous flow reactor, short reaction time

Functionalization to Form the Benzodioxin Derivative

The benzodioxin moiety, specifically 2,3-dihydro-1,4-benzodioxin-6-yl, can be synthesized via multi-step aromatic and heterocyclic chemistry involving chlorination, oxidation, and amination.

Key Synthetic Routes:

  • Chlorination of Benzodioxin Precursors:

    • Starting from 2,3-dihydroxybenzoic acids, chlorination with thionyl chloride converts carboxylic acids to acyl chlorides.
    • Alternatively, direct chlorination of benzodioxan derivatives using thionyl chloride or phosphorus oxychloride under reflux.
  • Conversion to Amines:

    • The acyl chlorides are then subjected to aminolysis with ammonia or primary amines to produce corresponding amines.
    • For example, reaction of benzodioxan acyl chlorides with ammonia yields benzodioxin-6-ylmethylamines.
  • Hydrochloride Formation:

    • The free amines are converted to their hydrochloride salts by treatment with hydrogen chloride in an appropriate solvent, typically ethanol or ethyl acetate.

Representative Reaction Conditions:

Step Reagents Solvent Temperature Time Notes
Acyl chloride formation Thionyl chloride Reflux 4 hours Complete conversion of acids
Amination Ammonia or amines Ethyl acetate or ethanol Reflux Several hours Yields benzodioxin-6-ylmethylamines
Hydrochloride salt formation HCl gas or HCl solution Ethanol/ethyl acetate Room temperature Isolates the hydrochloride salt

Summary of the Overall Preparation Strategy

Step Description Key Reagents Conditions Yield/Notes
1 Synthesis of trifluoroethylamine Ammonia + trifluoroalkyl sulfonates or chlorides 150–200°C, autoclave or flow reactor 79–85%
2 Synthesis of benzodioxin-6-yl derivatives Chlorination, oxidation, amination Reflux with SOCl₂, NH₃ Variable yields, optimized for purity
3 Coupling to form the target compound Acyl chloride + trifluoroethylamine Room temp to mild heating Purified via chromatography or crystallization
4 Formation of hydrochloride salt HCl treatment Room temp Stable salt form

Notes and Research Findings

  • Reaction Optimization: High yields are achieved by controlling temperature, molar ratios, and reaction times, especially in the trifluoroethylamine synthesis.
  • Safety Considerations: Handling of thionyl chloride, chlorinated intermediates, and high-pressure reactors requires strict safety protocols.
  • Purification: Gas chromatography and NMR are used to confirm purity at each step, with final products often characterized by melting point, IR, and mass spectrometry.

Data Summary Table

Method Starting Material Key Conditions Yield Remarks
From sulfonates Trifluoromethyl sulfonates Autoclave at 150°C, 0.67 MPa 79–85% Efficient nucleophilic substitution
From chlorides 1,1,1-Trifluoro-2-chloroethane Flow reactor at 150–200°C, 2–4 MPa Up to 85% Short reaction time, scalable
Benzodioxin synthesis 2,3-dihydroxybenzoic acids Thionyl chloride, reflux Variable Requires purification
Coupling Acyl chlorides + amines Room temp to mild heating Moderate to high Final product obtained after purification

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)(2,2,2-trifluoroethyl)amine hydrochloride?

  • Methodological Answer : Start with nucleophilic substitution between 2,3-dihydro-1,4-benzodioxin-6-ylmethanol and 2,2,2-trifluoroethylamine under acidic conditions. Protonation with HCl yields the hydrochloride salt. Purification via column chromatography (e.g., silica gel, CH₂Cl₂/MeOH gradients) ensures high purity. Confirm intermediates using thin-layer chromatography (TLC) and final product via NMR (¹H/¹³C) and mass spectrometry (MS) .

Q. Which analytical techniques are critical for characterizing this compound?

  • Methodological Answer : Combine high-performance liquid chromatography (HPLC) with UV detection (≥98% purity threshold) and nuclear magnetic resonance (NMR) spectroscopy. For structural confirmation, ¹⁹F NMR is essential to verify the trifluoroethyl moiety. Mass spectrometry (ESI-MS or HRMS) should match the molecular ion peak (M+H⁺) with theoretical m/z. X-ray crystallography may resolve stereochemical ambiguities .

Q. What safety protocols are required for handling this compound?

  • Methodological Answer : Use nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure. Conduct reactions in fume hoods due to volatile solvents (e.g., CH₂Cl₂). Store waste in halogen-compatible containers and neutralize acidic residues before disposal. Follow institutional guidelines for toxicological risk assessments (e.g., LD₅₀ extrapolation from structural analogs) .

Advanced Research Questions

Q. How to design a split-plot experiment to evaluate dose-dependent bioactivity?

  • Methodological Answer : Implement a randomized block design with split-split plots:

  • Main plots : Dose levels (e.g., 0.1–100 µM).
  • Subplots : Exposure durations (acute vs. chronic).
  • Sub-subplots : Biological replicates (n ≥ 4).
    Use ANOVA with post-hoc Tukey tests to analyze interactions between variables. Include solvent controls (e.g., DMSO) to isolate compound-specific effects .

Q. How to resolve contradictions in observed in vitro vs. in vivo efficacy?

  • Methodological Answer : Reconcile discrepancies by:

  • Pharmacokinetic profiling : Measure plasma stability (e.g., liver microsomes) and blood-brain barrier permeability (PAMPA assay).
  • Metabolite identification : Use LC-MS/MS to detect active/inactive metabolites.
  • Theoretical alignment : Link results to receptor-binding models (e.g., molecular docking of the benzodioxin moiety with serotonin receptors) .

Q. What methodologies assess environmental persistence and ecotoxicity?

  • Methodological Answer : Follow the INCHEMBIOL framework:

  • Abiotic studies : Hydrolysis/photolysis half-life (OECD 111) under varying pH/UV conditions.
  • Biotic studies : Acute toxicity in Daphnia magna (OECD 202) and algal growth inhibition (OECD 201).
  • Bioaccumulation : Log Kow determination via shake-flask method. Data integration into QSAR models predicts long-term ecological risks .

Q. How to optimize deuteration for isotopic labeling in mechanistic studies?

  • Methodological Answer : Synthesize deuterated analogs (e.g., ²H₄-amine) via catalytic H/D exchange (Pd/C, D₂O) or deuterated starting materials (e.g., CD₃OD). Validate isotopic purity (≥98 atom% D) using MS and ²H NMR. Apply these in tracer studies to elucidate metabolic pathways .

Theoretical and Methodological Integration

Q. How to align structure-activity relationship (SAR) studies with computational models?

  • Methodological Answer : Perform SAR using trifluoroethyl- and benzodioxin-modified analogs. Cross-validate with density functional theory (DFT) calculations (e.g., Gibbs free energy of binding) and molecular dynamics simulations (e.g., ligand-receptor residence time). Use Schrödinger Suite or Gaussian for quantum mechanical modeling .

Q. What frameworks address ethical and methodological biases in preclinical research?

  • Methodological Answer : Adopt the quadripolar model:

  • Theoretical pole : Link to neurotransmitter modulation theories.
  • Epistemological pole : Define criteria for "efficacy" (e.g., ≥50% receptor occupancy).
  • Morphological pole : Standardize in vivo endpoints (e.g., behavioral assays).
  • Technical pole : Blind data analysis to reduce observer bias .

Data Presentation Guidelines

  • Tables : Include physicochemical properties (e.g., logP, pKa), spectroscopic data (NMR shifts), and bioactivity metrics (IC₅₀, EC₅₀).
  • Figures : Use chromatograms for purity, dose-response curves for efficacy, and heatmaps for toxicity profiles.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)(2,2,2-trifluoroethyl)amine hydrochloride
Reactant of Route 2
Reactant of Route 2
(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)(2,2,2-trifluoroethyl)amine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.